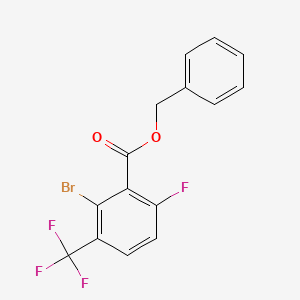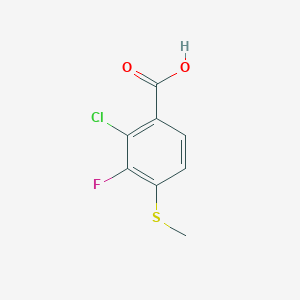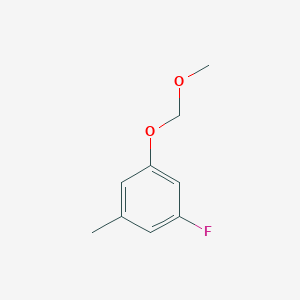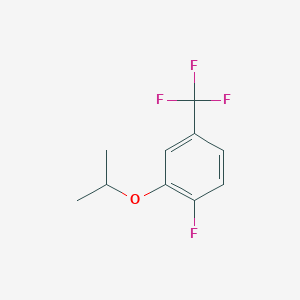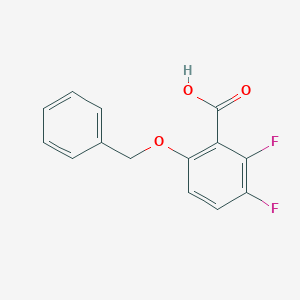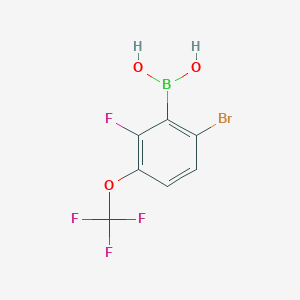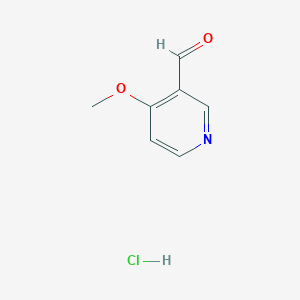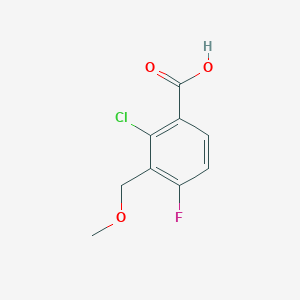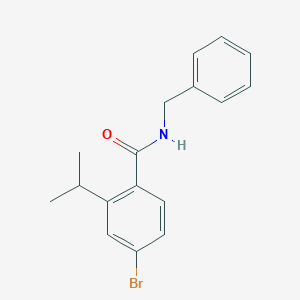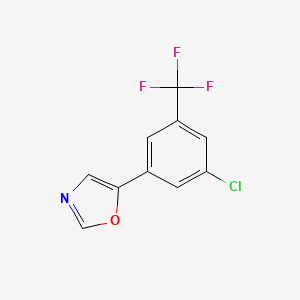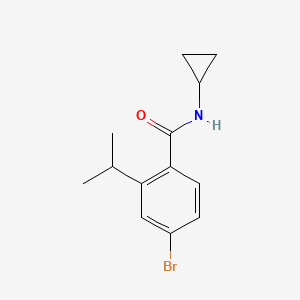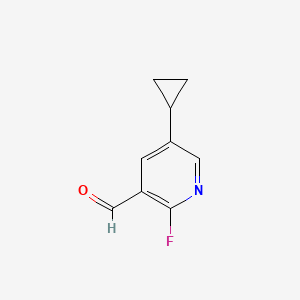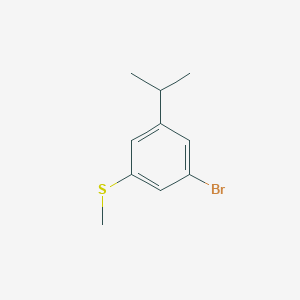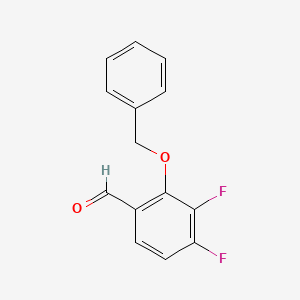
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms and a 4-methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with 4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3,4-Difluoro-2-(4-methylphenoxy)-benzoic acid.
Reduction: 3,4-Difluoro-2-(4-methylphenoxy)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as fluorinated polymers.
Chemical Biology: It can be used as a probe to study biological processes involving aldehyde-containing compounds.
Industrial Chemistry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The aldehyde group can also participate in various biochemical reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules .
相似化合物的比较
Similar Compounds
3,4-Difluorobenzaldehyde: Lacks the 4-methylphenoxy group, making it less complex and potentially less selective in its interactions.
4-Methylphenoxybenzaldehyde: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,4-Difluoro-3-(4-methylphenoxy)-benzaldehyde: A positional isomer with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde is unique due to the presence of both fluorine atoms and the 4-methylphenoxy group. This combination can result in enhanced chemical stability, increased lipophilicity, and improved biological activity compared to similar compounds .
属性
IUPAC Name |
3,4-difluoro-2-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPENESIZIHBMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
